molecular formula C18H16ClFN4O4S B2417915 3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034531-50-3

3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2417915
CAS RN: 2034531-50-3
M. Wt: 438.86
InChI Key: FHSSNHKCOYLJGP-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The 4-fluorobenzyl motif is known to exert optimized biological activity, owing to its ability to occupy the catalytic cavity, engaging both π/π stacking and the fluorine bonding interaction .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a 3-chloro-4-fluorophenyl group.

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase (TYR) is a copper-containing enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in conditions like Parkinson’s disease. Researchers have identified the 3-chloro-4-fluorophenyl motif as crucial for inhibiting TYR. By incorporating this fragment into distinct chemotypes, scientists have developed compounds that effectively interact with the catalytic site of TYR. These inhibitors hold promise for pharmaceutical and cosmetic applications .

Anticancer Activity

The compound’s unique structure makes it a potential candidate for anticancer drug development. Researchers have synthesized related pyrazolo[3,4-d]pyrimidine derivatives, some of which exhibit significant inhibitory activity against cancer cells. For instance, compounds 14, 13, and 15 demonstrated IC50 values comparable to the control drug sorafenib .

Computational Chemistry

Molecular modeling studies can provide insights into the compound’s interactions with biological targets. Researchers can use computational tools to predict its binding affinity and optimize its properties.

Future Directions

The future directions in the research of this compound could involve further exploration of its pharmacological applications, given the significant role of piperidine derivatives in the pharmaceutical industry . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O4S/c19-14-10-12(3-4-15(14)20)29(27,28)23-8-5-11(6-9-23)24-17(25)13-2-1-7-21-16(13)22-18(24)26/h1-4,7,10-11H,5-6,8-9H2,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSSNHKCOYLJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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